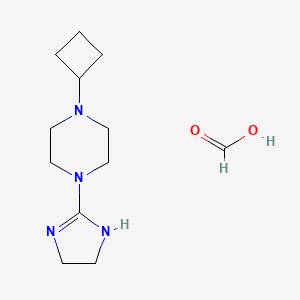
Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further connected to a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate typically involves the following steps:
Nitration and Reduction: The starting material, 4-chloro-2-fluoroaniline, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group, yielding 3-amino-4-chloro-2-fluoroaniline.
Carbamoylation: The amino group is then reacted with benzyl chloroformate under basic conditions to form the carbamate linkage, resulting in this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Types of Reactions:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution, especially under the influence of strong nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while the carbamate group can be hydrolyzed under acidic or basic conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring can be further functionalized.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Palladium on carbon with hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Deprotected amines or alcohols.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Functional Group Transformations: The compound’s functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to known inhibitors.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carbamate group can act as a bioisostere for esters or amides, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Potential targets include proteases and kinases, where the compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites.
Receptors: Interaction with cell surface receptors, modulating signal transduction pathways.
類似化合物との比較
Benzyl (3-amino-4-chlorophenyl)carbamate: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
Benzyl (3-amino-4-fluorophenyl)carbamate: Lacks the chlorine substituent, potentially altering its chemical properties and interactions.
Uniqueness: Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its electronic properties and reactivity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
benzyl N-(3-amino-4-chloro-2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c15-10-6-7-11(12(16)13(10)17)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVFWTVJKOMSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Bromo-2-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8107011.png)




